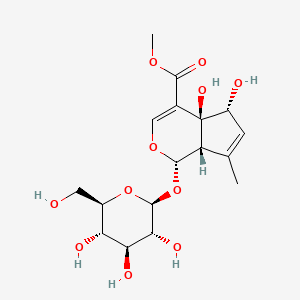
Pumilaside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pumilaside C is a natural product found in Ficus pumila with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity and Apoptosis Induction
Pumilaside C has been identified for its cytotoxic properties, particularly in the context of cancer research. Studies reveal that Pumilaside A (a closely related compound) from Litchi semen exhibits significant cytotoxic activity against human gastric cancer BGC823 cells. The compound induces apoptosis in these cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic factors. The mechanism involves the activation of death receptor- and mitochondria-mediated apoptotic pathways, suggesting potential use as an anti-gastric cancer agent (Zheng et al., 2019).
Role in Stem Cell Regulation and Cell Fate Decision
PUF (Pumilio and FBF) proteins, which include Pumilaside C, play a significant role in the regulation of stem cells and cell fate decisions. These proteins are known to maintain germline stem cells (GSCs) in organisms like worms and flies and are also present in vertebrate stem cells. Specifically, PUF-8, a type of PUF protein, controls multiple cellular processes such as proliferation, differentiation, sperm-oocyte decision, and cell fate reprogramming, depending on the genetic context in the C. elegans germline. The systematic control of these cellular processes by PUF-8 highlights the potential of Pumilaside C and related compounds in stem cell research and therapeutic applications (Datla et al., 2014).
Contribution to RNA Recognition and Binding
Pumilaside C, through its association with PUF proteins, contributes to the specific and modular binding code for RNA recognition. PUF proteins are known for their RNA-binding capabilities, influencing the stability and translation of RNA by binding to specific sequences. Research indicates that PUF proteins, including those related to Pumilaside C, can recognize and bind to RNA through canonical as well as alternate motifs. This ability to bind to various parts of RNA (e.g., 5'UTR, coding region, or 3'UTR) and the overlap in target profiles, including mRNAs and noncoding RNAs, showcases the significance of Pumilaside C in RNA-related processes and its potential applications in biotechnology and medicine (Prasad et al., 2016).
Eigenschaften
Produktname |
Pumilaside C |
|---|---|
Molekularformel |
C21H36O7 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[2-[(1R,4R,4aR,8aR)-4-hydroxy-4,7-dimethyl-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O7/c1-11-5-6-14-12(9-11)13(7-8-21(14,4)26)20(2,3)28-19-18(25)17(24)16(23)15(10-22)27-19/h9,12-19,22-26H,5-8,10H2,1-4H3/t12-,13+,14+,15+,16+,17-,18+,19-,21+/m0/s1 |
InChI-Schlüssel |
SCSWUPTYJNZVPY-JXBMFYSPSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@@H](CC1)[C@](CC[C@H]2C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)O |
Kanonische SMILES |
CC1=CC2C(CC1)C(CCC2C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)(C)O |
Synonyme |
10,11-dihydroxycadin-4-ene 11-O-glucopyranoside pumilaside C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



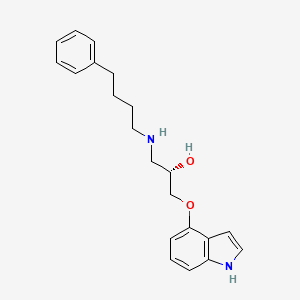

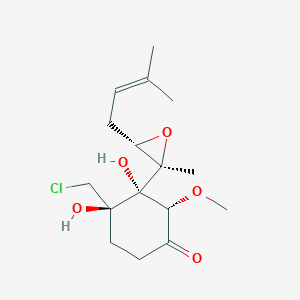
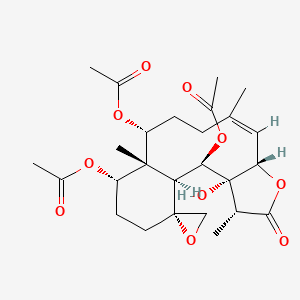
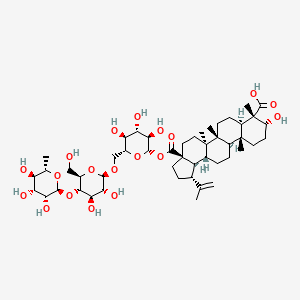
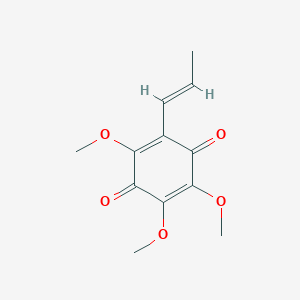
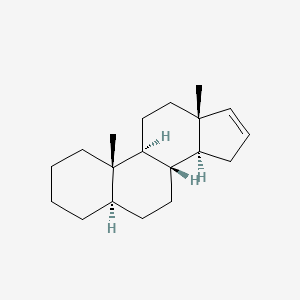
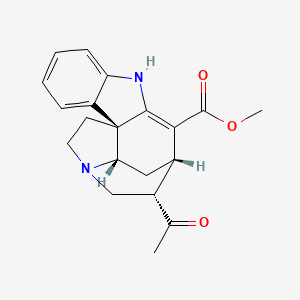
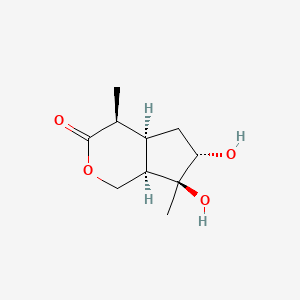
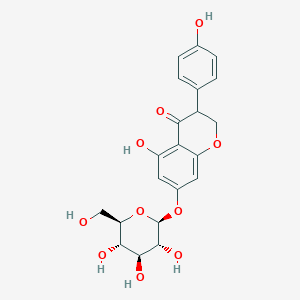
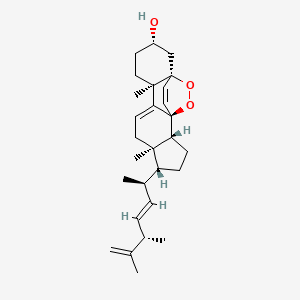
![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)

